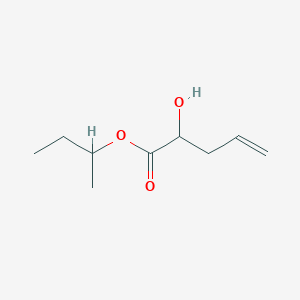
Butan-2-yl 2-hydroxypent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C9H16O3 It is an ester derived from butan-2-ol and 2-hydroxypent-4-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-hydroxypent-4-enoate typically involves the esterification of butan-2-ol with 2-hydroxypent-4-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: The major product is butan-2-yl 2-oxopent-4-enoate.
Reduction: The major product is butan-2-yl pent-4-en-2-ol.
Substitution: The major products depend on the nucleophile used, such as butan-2-yl 2-amino-pent-4-enoate when using an amine.
Aplicaciones Científicas De Investigación
Butan-2-yl 2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions, especially those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of butan-2-yl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes. For example, in biological systems, esterases can hydrolyze the ester bond, releasing butan-2-ol and 2-hydroxypent-4-enoic acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in various biochemical pathways.
Comparación Con Compuestos Similares
Butan-2-yl 2-hydroxypent-4-enoate can be compared with other similar compounds, such as:
Butan-2-yl 2-hydroxyhex-4-enoate: This compound has an additional carbon in the alkyl chain, which can affect its reactivity and applications.
Butan-2-yl 2-hydroxybut-4-enoate: This compound has one less carbon in the alkyl chain, leading to different physical and chemical properties.
Butan-2-yl 2-hydroxyprop-4-enoate: This compound has a shorter alkyl chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
922160-46-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
butan-2-yl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(10)9(11)12-7(3)5-2/h4,7-8,10H,1,5-6H2,2-3H3 |
Clave InChI |
XTOWNMIWJBOGBW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)

![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
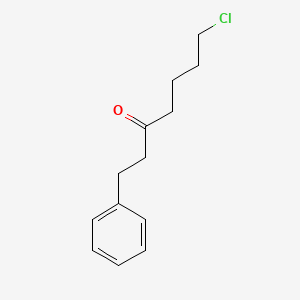
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
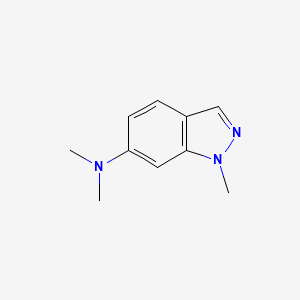
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
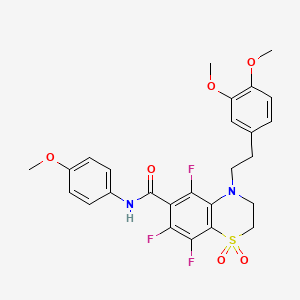
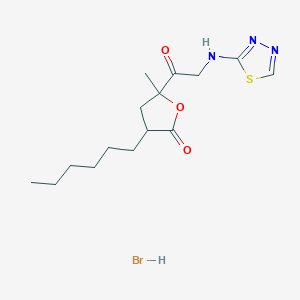
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
